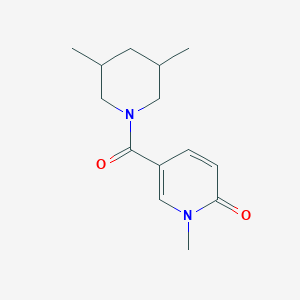
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one, also known as DMXAA, is a small molecule that has gained attention for its potential use in cancer treatment. This molecule was first discovered in the 1980s and has since undergone extensive research to understand its mechanism of action and potential applications.
Mechanism of Action
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one works by activating the STING pathway, which is involved in the immune response to viral infections. When 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one is administered to cancer cells, it activates the STING pathway, leading to the production of interferons and other immune system molecules. These molecules then trigger an immune response that targets and destroys cancer cells.
Biochemical and Physiological Effects:
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been found to have a number of biochemical and physiological effects in addition to its anti-cancer properties. It has been shown to increase the production of cytokines and chemokines, which are involved in the immune response. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has several advantages for use in lab experiments. It is relatively easy to synthesize and can be administered to cells in vitro or to animals in vivo. However, 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has some limitations as well. It has a short half-life in the body, meaning it must be administered frequently to maintain therapeutic levels. Additionally, 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been found to have some toxicity in animal studies, which could limit its use in humans.
Future Directions
There are several potential future directions for research on 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one may also have potential for use in other diseases that involve immune system dysfunction, such as autoimmune disorders. Further research is needed to fully understand the potential applications of 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one and to develop safe and effective treatments based on this molecule.
Synthesis Methods
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one can be synthesized through a multi-step process involving the reaction of 3,5-dimethylpiperidine-1-carboxylic acid with various reagents. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has been extensively studied for its potential use in cancer treatment. It has been shown to induce a strong immune response in tumors, leading to the destruction of cancer cells. 5-(3,5-Dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one has also been found to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that supply tumors with nutrients.
properties
IUPAC Name |
5-(3,5-dimethylpiperidine-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-11(2)8-16(7-10)14(18)12-4-5-13(17)15(3)9-12/h4-5,9-11H,6-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFKFJBJFDKNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CN(C(=O)C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Acetamido-4-fluorophenyl)sulfamoyl]-2-ethoxybenzoic acid](/img/structure/B7571694.png)
![Ethyl 2-[[3-(trifluoromethoxy)phenyl]sulfonylamino]acetate](/img/structure/B7571698.png)
![5-Methyl-3-[(2-thiophen-3-ylpyrrolidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7571701.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-1-pyrazol-1-ylpropan-2-amine](/img/structure/B7571711.png)
![[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(2,4,5-trimethoxyphenyl)methanone](/img/structure/B7571713.png)
![3-Fluoro-4-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]benzonitrile](/img/structure/B7571714.png)

![8-[(4-Methoxypiperidin-1-yl)methyl]quinoline](/img/structure/B7571726.png)
![1,3-Dimethyl-6-[(1-pyrazol-1-ylpropan-2-ylamino)methyl]pyrimidine-2,4-dione](/img/structure/B7571731.png)




![2-(1-Pyrazol-1-ylpropan-2-ylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571763.png)